molecular formula C15H15Cl4N5O4 B025078 2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine CAS No. 107638-88-0

2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine

Cat. No. B025078
CAS RN: 107638-88-0
M. Wt: 471.1 g/mol
InChI Key: BDJHKCVPYSNTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine, commonly known as DDNP, is a chemical compound that has been widely studied for its explosive properties. DDNP is a highly sensitive explosive that has been used in various applications, including military and industrial uses.

Mechanism of Action

DDNP is a highly sensitive explosive that undergoes rapid decomposition when exposed to heat, shock, or friction. The mechanism of action of DDNP involves the release of energy in the form of heat and gas, which leads to an explosion. The decomposition of DDNP is a complex process that involves the formation of various intermediate products.
Biochemical and Physiological Effects:
DDNP has been shown to have toxic effects on the body, including damage to the liver, kidneys, and nervous system. DDNP has also been shown to have mutagenic and carcinogenic properties. DDNP exposure can lead to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

DDNP is a highly sensitive explosive that has several advantages and limitations for lab experiments. One advantage of DDNP is its high sensitivity, which allows for the detection of small amounts of explosives. However, the high sensitivity of DDNP also poses a safety risk, and precautions must be taken when working with the compound. Another limitation of DDNP is its instability, which makes it difficult to store and transport.

Future Directions

There are several future directions for the study of DDNP. One direction is the development of new synthesis methods that improve the yield and purity of the compound. Another direction is the study of the biomedical applications of DDNP, including its use as a diagnostic tool and drug delivery system. Additionally, research can be conducted to explore the environmental impact of DDNP and its potential as a renewable energy source.
In conclusion, DDNP is a highly sensitive explosive that has been extensively studied for its military and industrial applications. Recent research has focused on the biomedical applications of DDNP, including its potential as a diagnostic tool and drug delivery system. DDNP has toxic effects on the body, and precautions must be taken when working with the compound. Future research can explore new synthesis methods, biomedical applications, and environmental impact of DDNP.

Synthesis Methods

DDNP can be synthesized by reacting 2,4-dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine. This reaction produces a yellow crystalline powder that is highly sensitive and explosive. The synthesis method of DDNP has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

DDNP has been widely studied for its explosive properties, and its applications in military and industrial uses. However, recent research has focused on the use of DDNP in biomedical applications. DDNP has been shown to have potential as a diagnostic tool for cancer and other diseases. DDNP can be used as a contrast agent in magnetic resonance imaging (MRI) and computed tomography (CT) scans. DDNP has also been studied for its potential as a drug delivery system for cancer treatment.

properties

CAS RN

107638-88-0

Product Name

2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichloroethyl)ethanamine

Molecular Formula

C15H15Cl4N5O4

Molecular Weight

471.1 g/mol

IUPAC Name

2,2-dichloro-N-(2,2-dichloroethyl)ethanamine;2,4-dinitro-3-phenylpentanedinitrile

InChI

InChI=1S/C11H8N4O4.C4H7Cl4N/c12-6-9(14(16)17)11(10(7-13)15(18)19)8-4-2-1-3-5-8;5-3(6)1-9-2-4(7)8/h1-5,9-11H;3-4,9H,1-2H2

InChI Key

BDJHKCVPYSNTDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-].C(C(Cl)Cl)NCC(Cl)Cl

synonyms

2,4-Dinitro-3-phenylpentane dinitrile with 2,2-dichloro-N-(2,2-dichlor oethyl)ethanamine

Origin of Product

United States

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